1-(Dodecylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylamino)propan-2-ol is an organic compound with the molecular formula C15H33NO. It is a type of amino alcohol, which means it contains both an amine group and a hydroxyl group. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a flotation agent in mineral processing .
Vorbereitungsmethoden
1-(Dodecylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of dodecylamine with propylene oxide. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The process involves the nucleophilic attack of the amine group on the epoxide ring, resulting in the formation of the amino alcohol .
Industrial production methods often involve the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
1-(Dodecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions used.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a ketone, while reduction with lithium aluminum hydride would produce an amine .
Wissenschaftliche Forschungsanwendungen
1-(Dodecylamino)propan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Dodecylamino)propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing it to interact with various surfaces and interfaces. This property is particularly useful in the flotation separation of minerals, where it helps to selectively adsorb onto the surface of specific minerals, facilitating their separation from other components .
Vergleich Mit ähnlichen Verbindungen
1-(Dodecylamino)propan-2-ol can be compared with other similar compounds, such as:
1-chloro-3-(dodecylamino)propan-2-ol: This compound has a similar structure but contains a chlorine atom, which can affect its reactivity and properties.
Dodecylamine: This compound lacks the hydroxyl group present in this compound, making it less effective as a surfactant.
The uniqueness of this compound lies in its combination of an amine and a hydroxyl group, which provides it with both surfactant properties and the ability to undergo various chemical reactions .
Eigenschaften
CAS-Nummer |
41063-39-2 |
---|---|
Molekularformel |
C15H33NO |
Molekulargewicht |
243.43 g/mol |
IUPAC-Name |
1-(dodecylamino)propan-2-ol |
InChI |
InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15(2)17/h15-17H,3-14H2,1-2H3 |
InChI-Schlüssel |
QZOMSYGNYBDMCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.